4-Isopropylphenyl isocyanate

Description

The exact mass of the compound 4-Isopropylphenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Isopropylphenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropylphenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-isocyanato-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(2)9-3-5-10(6-4-9)11-7-12/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVRNNRZWASOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184999 | |

| Record name | p-Isopropylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31027-31-3 | |

| Record name | 4-Isopropylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31027-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Isopropylphenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031027313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Isopropylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-isopropylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Isopropylphenyl isocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R77N4F85Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Isopropylphenyl isocyanate CAS number 31027-31-3 properties

An In-Depth Technical Guide to 4-Isopropylphenyl Isocyanate (CAS 31027-31-3) for Research and Development

Section 1: Introduction and Strategic Overview

4-Isopropylphenyl isocyanate (CAS: 31027-31-3), also known as p-cumenyl isocyanate, is an aromatic isocyanate that serves as a valuable and highly reactive intermediate in organic synthesis.[1][2][3] Its chemical architecture, featuring an electrophilic isocyanate group appended to a substituted benzene ring, makes it a key building block for a diverse range of molecular structures. For researchers in medicinal chemistry and drug development, this reagent provides a reliable handle for introducing the 4-isopropylphenyl moiety into a target molecule or for constructing ureido (-NH-CO-NH-) and carbamate (-O-CO-NH-) linkages, which are prevalent scaffolds in pharmacologically active compounds.

This guide provides a comprehensive technical overview of 4-isopropylphenyl isocyanate, moving beyond simple data recitation to offer mechanistic insights and practical, field-proven protocols. The content herein is structured to empower researchers to utilize this reagent effectively and safely, with a clear understanding of its properties, reactivity, and potential applications.

Section 2: Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is the foundation of its successful application in experimental design. These parameters govern decisions related to reaction conditions, purification strategies, and storage. The key physicochemical properties of 4-isopropylphenyl isocyanate are summarized below.

Table 1: Physicochemical Properties of 4-Isopropylphenyl Isocyanate

| Property | Value | Source(s) |

| CAS Number | 31027-31-3 | [1][4][5] |

| Molecular Formula | C₁₀H₁₁NO | [1][4][6] |

| Molecular Weight | 161.20 g/mol | [6][7][8] |

| Appearance | Colorless to light brown/yellow liquid | [1][2][9] |

| Boiling Point | 85 °C at 4 mm Hg | [1][2][10] |

| Density | 1.01 - 1.012 g/mL at 25 °C | [1][10] |

| Refractive Index (n²⁰/D) | 1.519 - 1.521 | [10][11] |

| Flash Point | 94 °C (201.2 °F) | [1][2] |

| Melting Point | < -60.00°C | [8] |

| Solubility | Decomposes in water | [9] |

The molecular structure is fundamental to its reactivity. The isopropyl group provides steric bulk and lipophilicity, while the isocyanate group is the center of chemical reactivity.

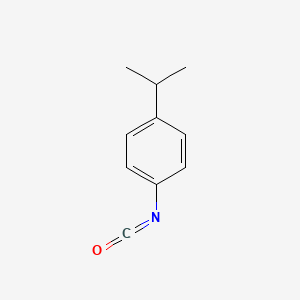

Caption: Molecular structure of 4-Isopropylphenyl isocyanate.

Section 3: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the reagent before use and for characterizing reaction products. The expected spectral features for 4-isopropylphenyl isocyanate are detailed below.[6]

Table 2: Key Spectroscopic Data for 4-Isopropylphenyl Isocyanate

| Technique | Key Feature / Peak | Interpretation |

| FTIR | Strong, sharp absorption at ~2250-2275 cm⁻¹ | Characteristic N=C=O asymmetric stretching of the isocyanate group. |

| ¹H NMR | Doublet (~1.2 ppm), Septet (~2.9 ppm), Multiplets (~7.1-7.3 ppm) | Protons of the two methyl groups, the methine proton of the isopropyl group, and the aromatic protons, respectively. |

| ¹³C NMR | ~24 ppm, ~34 ppm, ~127-130 ppm, ~149 ppm | Carbons of the isopropyl methyl groups, the isopropyl methine carbon, aromatic carbons, and the isocyanate carbon, respectively. |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 161 | Corresponds to the molecular weight of the compound. |

Note: Exact chemical shifts (ppm) in NMR can vary slightly based on the solvent and instrument used.

Section 4: Chemical Reactivity and Mechanistic Insights

The synthetic utility of 4-isopropylphenyl isocyanate is dominated by the electrophilic character of the central carbon atom in the isocyanate group (-N=C=O). This carbon is highly susceptible to nucleophilic attack, making the reagent an excellent partner for compounds containing active hydrogen atoms, such as alcohols, amines, and even water.[12]

-

Reaction with Alcohols: Forms urethane (carbamate) linkages. This reaction is often catalyzed by tertiary amines or organotin compounds.

-

Reaction with Amines: Rapidly and exothermically forms urea derivatives. This is typically the most facile reaction of isocyanates.

-

Reaction with Water: Reacts with water to form an unstable carbamic acid, which then decomposes to yield 4-isopropylaniline and carbon dioxide gas.[12] This moisture sensitivity is a critical handling consideration, as it consumes the reagent and generates a primary amine byproduct that can further react to form a disubstituted urea.[13][14]

Sources

- 1. Pharmagen - 4-Isopropylphenyl isocyanate [pharmagen.de]

- 2. 4-Isopropylphenyl isocyanate, CasNo.31027-31-3 puyang hongda shengdao new material co.,ltd. China (Mainland) [hdsdchem.lookchem.com]

- 3. 4-Isopropylphenyl isocyanate [lanxess.com]

- 4. 4-Isopropylphenyl isocyanate, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. China 4-Isopropylphenyl Isocyanate - HANGZHOU KARSSEN CHEMICAL CO.,LTD. [sunsirs.com]

- 8. AB179197 | CAS 31027-31-3 – abcr Gute Chemie [abcr.com]

- 9. 4-Isopropylphenyl isocyanate CAS#: 31027-31-3 [amp.chemicalbook.com]

- 10. 4-Isopropylphenyl isocyanate | 31027-31-3 [chemicalbook.com]

- 11. donachemicals.com.pl [donachemicals.com.pl]

- 12. erapol.com.au [erapol.com.au]

- 13. fishersci.com [fishersci.com]

- 14. icheme.org [icheme.org]

4-Isopropylphenyl isocyanate molecular weight and formula

An In-Depth Technical Guide to 4-Isopropylphenyl Isocyanate for Advanced Research Applications

Abstract

4-Isopropylphenyl isocyanate is a pivotal aromatic isocyanate that serves as a versatile intermediate in organic synthesis. Characterized by the highly reactive isocyanate functional group (-N=C=O) attached to a cumene backbone, this compound is instrumental in the development of novel polymers, agrochemicals, and, most significantly, pharmaceutical agents. Its ability to readily react with nucleophiles such as alcohols and amines makes it an essential building block for creating complex molecular architectures, including ureas and urethanes, which are common motifs in modern drug candidates. This guide provides a comprehensive technical overview of 4-Isopropylphenyl isocyanate, detailing its core molecular properties, synthesis, chemical reactivity, and critical safety protocols, with a specific focus on its applications for researchers and professionals in drug development.

Core Molecular and Physicochemical Profile

4-Isopropylphenyl isocyanate, also known by its synonyms p-Isopropylphenyl isocyanate and p-cumenylisocyanate, is a distinct chemical entity with a well-defined set of properties crucial for its application in controlled chemical synthesis.[1][2] The fundamental molecular and physical characteristics are summarized below, providing the foundational data required for experimental design and execution.

The molecular formula is C₁₀H₁₁NO, and its molecular weight is approximately 161.20 g/mol .[2][3][4]

| Identifier | Value | Source(s) |

| IUPAC Name | 1-isocyanato-4-(propan-2-yl)benzene | [2][5] |

| CAS Number | 31027-31-3 | [1][5][6] |

| Molecular Formula | C₁₀H₁₁NO | [1][2][3][5] |

| Molecular Weight | 161.20 g/mol | [2][3][7] |

| Appearance | Clear, colorless to yellow or brown liquid | [5][6][7] |

| Boiling Point | 85 °C @ 4 mm Hg | [6][7][8] |

| Density | ~1.01 g/mL at 25 °C | [6][7][8] |

| Refractive Index | ~1.520 at 20 °C | [5][7][8] |

| Flash Point | 94 °C (201.2 °F) | [6] |

| Solubility | Decomposes in water | [7][9] |

Molecular Structure

The structure of 4-Isopropylphenyl isocyanate features a benzene ring substituted at the 1- and 4- positions with an isocyanate group and an isopropyl group, respectively. This arrangement is key to its reactivity and steric profile.

Caption: 2D structure of 4-Isopropylphenyl Isocyanate.

Synthesis and Mechanism

The industrial synthesis of aryl isocyanates has historically relied on the use of phosgene gas, a highly toxic and hazardous reagent. Modern synthetic chemistry, particularly in research and pharmaceutical settings, favors safer alternatives. The most common and reliable laboratory-scale synthesis of 4-Isopropylphenyl isocyanate involves the reaction of its corresponding aniline precursor, 4-isopropylaniline, with a phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate).[7]

Causality of Reagent Choice: The choice of triphosgene over phosgene gas is a critical decision rooted in safety and practicality. Triphosgene is a stable, crystalline solid at room temperature, making it significantly easier and safer to handle, weigh, and dispense compared to gaseous phosgene. It acts as a source of phosgene in situ, minimizing the risk of exposure. The reaction is typically run in an inert solvent like dichlorobenzene or toluene in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[10]

Caption: General workflow for the synthesis of 4-Isopropylphenyl Isocyanate.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 4-Isopropylphenyl isocyanate is dominated by the electrophilic nature of the central carbon atom in the isocyanate group. This carbon is highly susceptible to attack by nucleophiles, leading to the formation of stable adducts. This reactivity is the cornerstone of its use in constructing larger molecules.

-

Reaction with Alcohols: Forms urethane (carbamate) linkages.

-

Reaction with Amines: Forms urea linkages.

These reactions are typically high-yielding and proceed under mild conditions, making them ideal for late-stage functionalization in complex syntheses.[]

Caption: Core reactivity of 4-Isopropylphenyl Isocyanate with nucleophiles.

In the context of drug development, these linkages are invaluable. The formation of urea and urethane bonds is a common strategy for linking different pharmacophores together or for modifying a parent drug molecule to improve its properties.[12]

Expert Insight: The isopropylphenyl moiety itself can be considered a "lipophilic fragment." In drug design, modulating lipophilicity is critical for controlling a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By incorporating 4-Isopropylphenyl isocyanate, a medicinal chemist can introduce this fragment to increase a molecule's ability to cross cell membranes or to engage with hydrophobic pockets in a target protein, potentially enhancing efficacy. Isocyanates are also used to create prodrugs, where an active drug is masked with a group that is later cleaved in vivo, improving bioavailability and reducing side effects.[12]

Experimental Protocol: Synthesis of a N,N'-Disubstituted Urea

This protocol describes a general, self-validating procedure for the synthesis of a urea derivative, a common application for this reagent.

Objective: To synthesize N-(4-isopropylphenyl)-N'-(benzyl)urea from 4-isopropylphenyl isocyanate and benzylamine.

Materials:

-

4-Isopropylphenyl isocyanate (1.0 eq)

-

Benzylamine (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Methodology:

-

System Preparation: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the isocyanate.

-

Reagent Dissolution: In the flask, dissolve benzylamine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

-

Inert Atmosphere: Purge the flask with nitrogen and maintain a positive nitrogen pressure throughout the reaction.

-

Controlled Addition: Dissolve 4-Isopropylphenyl isocyanate (1.0 eq) in a separate portion of anhydrous DCM and load it into a dropping funnel. Add the isocyanate solution dropwise to the stirring benzylamine solution at room temperature over 15 minutes.

-

Causality: A slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of side products.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically rapid. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC). The isocyanate can be visualized by staining with a potassium permanganate solution, where it will appear as a spot that is consumed over time.

-

Product Isolation: Once the reaction is complete (usually within 1-2 hours), the urea product, which is often poorly soluble in DCM, may precipitate. If so, collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold DCM to remove any unreacted starting material. If the product does not precipitate, reduce the solvent volume in vacuo and purify the resulting crude solid by recrystallization or flash column chromatography.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Handling, Storage, and Safety

Isocyanates as a class are potent respiratory and skin sensitizers and require strict handling protocols.

| Hazard Category | Description | Required PPE |

| Inhalation | Harmful if inhaled. May cause allergy or asthma symptoms or breathing difficulties.[13][14] | Use only in a certified chemical fume hood. Wear an appropriate respirator if ventilation is inadequate.[15] |

| Skin Contact | Causes skin irritation and may cause an allergic skin reaction.[13] | Wear nitrile or butyl rubber gloves. Wear a lab coat to cover exposed skin.[13] |

| Eye Contact | Causes serious eye irritation. | Wear chemical safety goggles or a face shield.[13] |

| Moisture Sensitivity | Reacts with water (moisture) to release CO₂ gas, which can cause sealed containers to build pressure and rupture.[7][13] | Handle under an inert atmosphere (nitrogen or argon). Store in a tightly sealed container in a cool, dry place.[14] |

First Aid Measures:

-

Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Conclusion

4-Isopropylphenyl isocyanate is a high-value chemical intermediate with a well-defined molecular profile and predictable reactivity. Its primary role as a precursor for urethane and urea linkages makes it indispensable in materials science and particularly in pharmaceutical research. For drug development professionals, its utility extends beyond simple linkage formation; it provides a reliable method for introducing a key lipophilic fragment, enabling the fine-tuning of a compound's ADME properties. Mastery of its handling, understanding its reactivity, and adherence to stringent safety protocols are essential for leveraging the full potential of this versatile building block in the laboratory.

References

-

4-Isopropylphenyl isocyanate. Lanxess. [Link]

-

China 4-Isopropylphenyl Isocyanate. HANGZHOU KARSSEN CHEMICAL CO.,LTD. [Link]

-

4-Isopropylphenyl isocyanate. Pharmagen. [Link]

-

p-Isopropylphenyl isocyanate. PubChem, National Center for Biotechnology Information. [Link]

-

4-Isopropylphenyl isocyanate, CasNo.31027-31-3. LookChem. [Link]

-

4-Isopropylphenyl isocyanate, CasNo.31027-31-3. Chemical Technology Co.,LTD. [Link]

-

The Role of Isocyanates in Modern Pharmaceuticals. Patsnap Eureka. [Link]

-

Isocyanates: Working Safely. California Department of Public Health (CDPH). [Link]

-

4-isopropylphenyl isocyanate (C10H11NO). PubChemLite. [Link]

-

Isocyanate synthesis by substitution. Organic Chemistry Portal. [Link]

-

NebuChem™ 4-Isopropylphenyl isocyanate. Nebula Biotechnology Co., Ltd. [Link]

- Chemical synthesis method of isopropyl isocyanate.

Sources

- 1. 4-Isopropylphenyl isocyanate [lanxess.com]

- 2. p-Isopropylphenyl isocyanate | C10H11NO | CID 94416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. China 4-Isopropylphenyl Isocyanate - HANGZHOU KARSSEN CHEMICAL CO.,LTD. [sunsirs.com]

- 4. NebuChem™ 4-Isopropylphenyl isocyanate [nebulabio.com]

- 5. 4-Isopropylphenyl isocyanate, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Pharmagen - 4-Isopropylphenyl isocyanate [pharmagen.de]

- 7. 4-Isopropylphenyl isocyanate CAS#: 31027-31-3 [amp.chemicalbook.com]

- 8. 4-Isopropylphenyl isocyanate | 31027-31-3 [chemicalbook.com]

- 9. 4-Isopropylphenyl isocyanate, CasNo.31027-31-3 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 10. CN1475479A - Chemical synthesis method of isopropyl isocyanate - Google Patents [patents.google.com]

- 12. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 13. chemicals.basf.com [chemicals.basf.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Isopropylphenyl Isocyanate from 4-Isopropylaniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-isopropylphenyl isocyanate from its primary amine precursor, 4-isopropylaniline. We delve into the established phosgene-based methodologies and place a significant emphasis on modern, phosgene-free alternatives, which are increasingly favored due to enhanced safety and environmental profiles. This document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the reaction mechanisms, detailed experimental protocols, analytical characterization techniques, and critical safety considerations. By explaining the causality behind experimental choices and grounding all protocols in authoritative sources, this guide serves as a practical and scientifically rigorous resource for the laboratory-scale and industrial synthesis of this key chemical intermediate.

Introduction: The Significance of Aromatic Isocyanates

Isocyanates, organic compounds characterized by the functional group –N=C=O, are highly reactive electrophiles that serve as pivotal building blocks in polymer chemistry and fine chemical synthesis. Their reaction with nucleophiles, particularly alcohols and amines, forms the basis for the production of polyurethanes, polyureas, and other valuable materials. Aromatic isocyanates, such as 4-isopropylphenyl isocyanate (also known as p-isopropylphenyl isocyanate or PIPPI), are noted for their high reactivity, which is beneficial in manufacturing processes requiring rapid curing times.[1] While large-scale commodity isocyanates like MDI and TDI dominate the polyurethane market, functionalized aromatic isocyanates like PIPPI are crucial intermediates in the synthesis of specialized polymers, coatings, adhesives, and pharmaceutical agents where tailored properties are required.

The synthesis of isocyanates from primary amines has historically been dominated by the use of phosgene (COCl₂), a highly toxic and corrosive gas.[2] This process, while efficient, presents significant safety hazards and generates corrosive hydrogen chloride as a byproduct, clashing with the principles of green chemistry.[3] Consequently, the chemical industry has invested heavily in developing safer, non-phosgene routes, which represent the future of isocyanate manufacturing.[4][5][6] This guide will explore both the traditional and modern approaches to synthesizing 4-isopropylphenyl isocyanate from 4-isopropylaniline.

Comparative Analysis of Synthetic Strategies

The conversion of a primary aromatic amine to an isocyanate can be broadly categorized into two distinct strategies: direct phosgenation and indirect phosgene-free routes that typically proceed through a carbamate intermediate.

The Phosgene-Based Route: A Legacy Method

The reaction of a primary amine with phosgene is the most direct and historically established method for isocyanate production.[7] This process can be adapted for laboratory synthesis using a safer, solid phosgene equivalent: triphosgene, or bis(trichloromethyl) carbonate (BTC).[8][9]

Mechanism: The reaction proceeds in two main steps. First, the amine performs a nucleophilic attack on a carbonyl carbon of phosgene (or its in situ generated equivalent from triphosgene), forming a carbamoyl chloride intermediate.[7] In the second step, thermal or base-induced elimination of hydrogen chloride yields the final isocyanate product.

-

Advantages: High yields, rapid reaction rates, and a well-understood mechanism.

-

Disadvantages: Extreme toxicity of phosgene necessitates stringent safety protocols and specialized equipment.[2][6] The generation of corrosive HCl requires neutralization, adding an extra step and creating salt waste.[7] Even with triphosgene, the potential for phosgene release upon contact with moisture or heat remains a significant hazard.[10]

Phosgene-Free Routes: The Green Chemistry Approach

The global trend towards safer and more sustainable chemical processes has propelled the development of phosgene-free methods.[4] The most industrially viable of these is a two-step process involving the synthesis and subsequent thermal decomposition of a carbamate intermediate.[4][5]

Step 1: Carbamate Synthesis The amine is first converted to a carbamate by reacting it with a carbonylating agent. Several options exist:

-

Oxidative Carbonylation: Reaction of the amine with carbon monoxide (CO) and an oxidant, often in the presence of a catalyst.[6]

-

Reaction with Organic Carbonates: Dimethyl carbonate (DMC) is a particularly attractive reagent as it is non-toxic and biodegradable.[5][11] The reaction yields the desired carbamate and methanol, which can be recycled.[6]

-

Urea Method: The reaction of the amine with urea and an alcohol produces the corresponding carbamate. This route is cost-effective and achieves "zero emission" as the byproducts (ammonia and alcohol) can be recycled to produce the starting materials.[5][6]

Step 2: Carbamate Thermolysis The isolated carbamate is then cleaved at high temperatures to yield the isocyanate and an alcohol. This is a reversible equilibrium reaction, so the process is typically carried out in the gas phase in a flow reactor to continuously remove the products and drive the reaction to completion.[4][12][13]

-

Advantages: Avoids the use of highly toxic phosgene, enhancing process safety.[4] It is more environmentally friendly, especially when using reagents like DMC or urea, and minimizes corrosive byproducts.[5]

-

Disadvantages: It is a multi-step process that can be less direct than phosgenation. The high temperatures required for thermolysis can lead to side reactions and require significant energy input.[13][14]

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for both a phosgene-free and a triphosgene-based synthesis of 4-isopropylphenyl isocyanate.

Protocol 1: Phosgene-Free Synthesis via Carbamate Thermolysis

This protocol is presented in two parts, reflecting the two-step nature of the process.

Part A: Synthesis of Methyl N-(4-isopropylphenyl)carbamate

This procedure utilizes dimethyl carbonate (DMC) as a safe and effective carbonylating agent.

Reagent Table:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. | Density (g/mL) |

| 4-Isopropylaniline | C₉H₁₃N | 135.21 | 13.52 g | 0.10 | 1.0 | 0.954 |

| Dimethyl Carbonate (DMC) | C₃H₆O₃ | 90.08 | 81.07 g | 0.90 | 9.0 | 1.07 |

| Sodium Methoxide (NaOMe) | CH₃ONa | 54.02 | 0.27 g | 0.005 | 0.05 | - |

Methodology:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. Ensure the apparatus is dry.

-

Charging Reagents: To the flask, add 4-isopropylaniline (0.10 mol), dimethyl carbonate (0.90 mol), and sodium methoxide (0.005 mol). DMC serves as both a reagent and a solvent.

-

Reaction: Heat the mixture to reflux (approx. 90 °C) with vigorous stirring. Maintain the reflux for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting amine.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the catalyst by adding a few drops of acetic acid.

-

Purification: Remove the excess dimethyl carbonate and methanol byproduct under reduced pressure using a rotary evaporator. The crude carbamate product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation to yield a white solid.

Causality:

-

A large excess of DMC is used to drive the equilibrium towards the product side.

-

Sodium methoxide acts as a catalyst, enhancing the nucleophilicity of the amine and accelerating the reaction.

-

The reaction is performed at reflux to provide sufficient thermal energy to overcome the activation barrier without causing significant decomposition.

Part B: Thermal Decomposition of Carbamate to Isocyanate

This step requires a specialized setup for gas-phase pyrolysis.

Methodology:

-

Setup: Construct a gas-phase thermolysis apparatus consisting of a tube furnace containing a quartz or stainless-steel reactor tube (e.g., 2 cm diameter, 50 cm length) packed with an inert material like quartz wool or glass beads. The inlet should be connected to a syringe pump for introducing the molten carbamate and a carrier gas (e.g., nitrogen) inlet with a flow controller. The outlet should lead through a condenser to a collection flask cooled in an ice bath.

-

Conditions: Heat the tube furnace to a stable temperature between 300-450 °C.[4][12] Set a slow flow of inert nitrogen gas (e.g., 10-30 mL/min) through the reactor.

-

Pyrolysis: Melt the purified methyl N-(4-isopropylphenyl)carbamate from Part A and load it into a syringe pump. Slowly inject the molten carbamate into the hot reactor tube via the inlet. The carbamate will vaporize and decompose as it passes through the hot zone.

-

Collection: The product stream, containing 4-isopropylphenyl isocyanate and methanol, will exit the reactor. The isocyanate (Boiling Point: 85 °C at 4 mm Hg) will condense in the cooled collection flask, while the more volatile methanol and carrier gas pass through.[15]

-

Purification: The collected crude isocyanate is purified by fractional distillation under reduced pressure to yield a clear, colorless liquid.

Causality:

-

The gas-phase reaction at high temperature provides the energy needed for the endothermic decomposition of the carbamate.[14]

-

The inert carrier gas helps to transport the reactant and products through the reactor and reduces the partial pressure of the products, shifting the equilibrium towards isocyanate formation.

-

Immediate condensation and collection are crucial to prevent the reversible reaction from occurring and to minimize side reactions like trimerization of the isocyanate at high temperatures.[13]

Protocol 2: Laboratory Synthesis using Triphosgene

This method is suitable for small-scale laboratory preparations where a phosgene-free setup is not available. Extreme caution is mandatory.

Reagent Table:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. | Density (g/mL) |

| 4-Isopropylaniline | C₉H₁₃N | 135.21 | 6.76 g | 0.05 | 1.0 | 0.954 |

| Triphosgene (BTC) | C₃Cl₆O₃ | 296.75 | 5.40 g | 0.018 | 0.36 | - |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 11.1 g | 0.11 | 2.2 | 0.726 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - | 1.33 |

Methodology:

-

Setup: All operations must be performed in a certified, high-performance chemical fume hood. Equip a 500 mL flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and an argon/nitrogen inlet.

-

Reagent Preparation: Dissolve 4-isopropylaniline (0.05 mol) and triethylamine (0.11 mol) in 100 mL of anhydrous dichloromethane (DCM) in the reaction flask.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Triphosgene Addition: Dissolve triphosgene (0.018 mol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature is maintained below 5 °C.[10] A precipitate of triethylammonium chloride will form.[10]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of N-H stretch, appearance of -NCO stretch).

-

Work-up: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of dry DCM.

-

Purification: Combine the filtrate and washings. Remove the solvent (DCM) carefully under reduced pressure using a rotary evaporator. The resulting crude product should be immediately purified by vacuum distillation to obtain pure 4-isopropylphenyl isocyanate.

Causality:

-

The reaction is performed at low temperature to control the highly exothermic reaction and to minimize the decomposition of triphosgene into gaseous phosgene.[10]

-

Anhydrous conditions are critical, as triphosgene reacts with water to release HCl and phosgene.[10]

-

Slightly more than 2 equivalents of triethylamine are used: one to neutralize the HCl formed from the carbamoyl chloride and another to neutralize the HCl generated from the reaction of the amine with the first equivalent of phosgene.

-

Triphosgene is used at ~0.36 equivalents because one mole of triphosgene is equivalent to three moles of phosgene.

Analytical Characterization

Confirming the identity and purity of the synthesized 4-isopropylphenyl isocyanate is essential.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is the most direct and powerful technique for identifying isocyanates. The compound will exhibit a very strong, sharp, and characteristic absorption band for the asymmetric stretching of the –N=C=O group in the range of 2250–2285 cm⁻¹.[16][17] The absence of N-H stretching bands (around 3300-3500 cm⁻¹) from the starting amine confirms the reaction completion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the CH proton) and the aromatic protons on the disubstituted benzene ring.

-

¹³C NMR: Will show the corresponding signals for the alkyl and aromatic carbons, with the isocyanate carbon (–N=C=O) appearing in the downfield region, typically around 120-130 ppm.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the final product and identifying any byproducts. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-isopropylphenyl isocyanate (161.2 g/mol ).[18]

Critical Safety and Handling Procedures

Isocyanates and their synthetic precursors are hazardous materials that demand strict adherence to safety protocols.

-

Inhalation Hazard: Isocyanates are potent respiratory sensitizers.[1][19] Acute exposure can cause irritation of the eyes, nose, and throat, while chronic exposure, even at very low concentrations, can lead to occupational asthma, a permanent and potentially fatal condition.[19] Aromatic isocyanates are also classified as potential human carcinogens.[19]

-

Dermal Contact: Isocyanates can cause severe skin irritation and sensitization upon contact.[1][20]

-

Phosgene/Triphosgene: Phosgene is a lethal chemical warfare agent. Triphosgene, while a solid, must be handled as a potential source of phosgene, especially in the presence of nucleophiles, moisture, or heat.[10]

-

Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood. For phosgene-free thermolysis, the system should be enclosed. For triphosgene work, a high-performance hood is essential.[21][22]

-

Personal Protective Equipment (PPE): The minimum required PPE includes:

-

Respiratory Protection: A full-face respirator with an appropriate combination of organic vapor and particulate cartridges is mandatory.[20][22] For higher concentrations or emergency situations, a supplied-air respirator (SAR) is required.[20]

-

Eye Protection: Chemical splash goggles and a face shield.[20]

-

Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or laminate films) are necessary. Double-gloving is recommended.

-

Body Protection: A chemical-resistant lab coat or disposable suit to prevent skin contact.[21]

-

-

Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[22] Have a quench solution (e.g., dilute ammonia or isopropanol) ready for decontaminating spills and glassware.

Conclusion

The synthesis of 4-isopropylphenyl isocyanate from 4-isopropylaniline can be successfully achieved through multiple routes. While the traditional phosgenation method using triphosgene offers a direct, high-yield pathway for laboratory-scale synthesis, it is fraught with significant safety risks that must be meticulously managed. The phosgene-free approach, via the formation and thermal decomposition of a carbamate intermediate, represents a much safer and more environmentally benign strategy, aligning with the principles of modern green chemistry. Although it involves more steps and requires specialized equipment for the thermolysis stage, its inherent safety advantages make it the superior choice for both industrial production and academic research where long-term safety and sustainability are prioritized. The choice of method will ultimately depend on the available equipment, scale of the reaction, and the institution's safety infrastructure.

References

-

Rousseaux, G. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. Retrieved from [Link]

-

Gabdrakhmanov, A. G., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. Retrieved from [Link]

-

BHHC Safety Center. (n.d.). Isocyanate Exposure, Reaction and Protection – Quick Tips. Retrieved from [Link]

-

Gabdrakhmanov, A. G., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. Retrieved from [Link]

-

Mihály, J., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 23 Polyurethane synthesis via isocyanate-and phosgene-free... Retrieved from [Link]

-

Gabdrakhmanov, A., et al. (2019). Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate. Bashkir chemistry journal. Retrieved from [Link]

-

Brotons-Rufes, A., et al. (2025). Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry. ACS Fall 2025. Retrieved from [Link]

-

Zamani, F. M., et al. (n.d.). How To Get Isocyanate? ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of isocyanates from carbamates. Retrieved from [Link]

- Jeevaretnam, A., et al. (1997). Synthesis of isocyanate precursors from primary formamides. Google Patents.

-

Delahaye, S., et al. (2022). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2024). Green non-phosgene process for manufacturing isocyanates. Retrieved from [Link]

-

La-Gala, A., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. PMC - NIH. Retrieved from [Link]

- Cuscurida, M., & Potter, M. W. (2004). Non-phosgene route to the manufacture of organic isocyanates. Google Patents.

- Gakenheimer, W. C., et al. (1994). Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials. Google Patents.

-

DOD Technologies. (2021). The Risks of Isocyanates and Staying Safe. Retrieved from [Link]

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

- Chang, M., & Mente, P. G. (1994). Process for preparing isocyanates using phosphazine catalysts. Google Patents.

-

Zamani, F. M., et al. (n.d.). How To Get Isocyanate? PMC - PubMed Central - NIH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]

-

CDPH. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

- Romano, U., et al. (n.d.). Integrated process for the preparation of aromatic isocyanates and procedures for effecting the relative intermediate phases. Google Patents.

- Romano, U., et al. (2003). Integrated process for the preparation of aromatic isocyanates and procedures for effecting the relative intermediate phases. Google Patents.

-

Gantrade. (2024). Understanding Aromatic Isocyanates: Properties, Applications, and Health Considerations. Retrieved from [Link]

- Bruchmann, B., et al. (2005). Method for synthesis of aliphatic isocyanates from aromatic isocyanates. Google Patents.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1... Retrieved from [Link]

-

Stefaniak, A. B., et al. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. CDC Stacks. Retrieved from [Link]

-

Weaver, W. M., & Van der-Veer, J. H. (1996). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Federation of Societies for Coatings Technology. Retrieved from [Link]

-

Lanxess. (n.d.). 4-Isopropylphenyl isocyanate. Retrieved from [Link]

-

Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. PMC. Retrieved from [Link]

-

Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

-

Specac Ltd. (n.d.). Quantification with the Pearl FTIR accessory. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-

Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Triphosgene. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 4-Isopropylphenyl isocyanate. Retrieved from [Link]

- Google Patents. (2017). The synthetic method of isopropyl isocyanate.

-

ResearchGate. (2020). Triphosgene and its Application in Organic Synthesis. Retrieved from [Link]

Sources

- 1. gas-sensing.com [gas-sensing.com]

- 2. researchgate.net [researchgate.net]

- 3. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 4. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isocyanate - Wikipedia [en.wikipedia.org]

- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A decade review of triphosgene and its applications in organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. butlerov.com [butlerov.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Isopropylphenyl isocyanate | 31027-31-3 [chemicalbook.com]

- 16. stacks.cdc.gov [stacks.cdc.gov]

- 17. paint.org [paint.org]

- 18. 4-Isopropylphenyl isocyanate [lanxess.com]

- 19. dodtec.com [dodtec.com]

- 20. bhhcsafetycenter.com [bhhcsafetycenter.com]

- 21. lakeland.com [lakeland.com]

- 22. safework.nsw.gov.au [safework.nsw.gov.au]

An In-depth Technical Guide to p-Isopropylphenyl Isocyanate: Structure, Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of p-Isopropylphenyl Isocyanate (also known as 4-isopropylphenyl isocyanate), a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core chemical structure, synthetic methodologies, characteristic reactivity, and key applications, grounding all claims in established scientific literature.

Core Chemical Identity and Properties

p-Isopropylphenyl isocyanate is an aromatic organic compound featuring an isocyanate functional group (–N=C=O) attached to a benzene ring, which is substituted at the para position with an isopropyl group. This unique combination of a highly reactive isocyanate moiety and a bulky, hydrophobic isopropyl group dictates its chemical behavior and utility.

The fundamental structure is best represented as follows:

Caption: Chemical structure of p-Isopropylphenyl Isocyanate.

The key identifiers and physicochemical properties of p-Isopropylphenyl Isocyanate are summarized below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 1-isocyanato-4-propan-2-ylbenzene | [1][2] |

| CAS Number | 31027-31-3 | [2][3][4] |

| Molecular Formula | C₁₀H₁₁NO | [1][2][4] |

| Molecular Weight | 161.20 g/mol | [1][4] |

| Appearance | Clear colorless to slightly yellow/brown liquid | [2][5] |

| Boiling Point | 85 °C at 4 mm Hg | [5][6] |

| Density | ~1.01 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | ~1.52 | [2][6] |

| SMILES | CC(C)C1=CC=C(C=C1)N=C=O | [1][2][7] |

| InChIKey | PJVRNNRZWASOIT-UHFFFAOYSA-N | [1][2] |

Synthesis Methodologies: From Industrial Scale to Laboratory Finesse

The synthesis of isocyanates can be broadly categorized into industrial-scale phosgene-based methods and more versatile, often milder, laboratory-scale rearrangement reactions. The choice of method is dictated by scale, safety considerations, and available starting materials.

Industrial Synthesis: Phosgenation of p-Isopropylaniline

The dominant industrial method for producing isocyanates, including p-isopropylphenyl isocyanate, is the reaction of the corresponding primary amine with phosgene (COCl₂) or a phosgene equivalent like diphosgene or triphosgene.[8][9][10] This process is highly efficient and cost-effective for large-scale production.[11][12]

The reaction proceeds in a two-stage "cold-hot" phosgenation process to maximize yield and minimize side products like ureas.[12][13]

-

Carbamoyl Chloride Formation (Cold Phosgenation): The amine (p-isopropylaniline) reacts with phosgene at low temperatures (below 70°C) in an inert solvent to form an intermediate carbamoyl chloride.

-

Dehydrochlorination (Hot Phosgenation): The reaction mixture is heated (100-200°C) to eliminate hydrogen chloride (HCl), yielding the final isocyanate product. Excess phosgene is typically used to drive the reaction to completion.[12][13]

Caption: Industrial synthesis workflow via two-stage phosgenation.

Causality: The two-stage temperature profile is critical. The initial low temperature minimizes the formation of symmetrical urea byproducts, which can occur if unreacted amine attacks the newly formed isocyanate. The subsequent heating provides the activation energy needed for the elimination of HCl to form the stable isocyanate.

Laboratory Synthesis: Rearrangement Reactions

For laboratory-scale synthesis, particularly in academic or drug discovery settings, phosgene-free routes are highly preferred due to the extreme toxicity of phosgene.[11] Rearrangement reactions provide powerful alternatives.

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates.[14][15] The reaction proceeds through an acyl azide intermediate, which upon heating, undergoes a concerted rearrangement with the loss of nitrogen gas to form the isocyanate.[16][17]

The key steps are:

-

Activation of Carboxylic Acid: 4-isopropylbenzoic acid is converted into a more reactive derivative, typically an acid chloride (using SOCl₂ or (COCl)₂) or a mixed anhydride.

-

Formation of Acyl Azide: The activated acid derivative reacts with an azide source, such as sodium azide (NaN₃) or diphenylphosphoryl azide (DPPA), to form 4-isopropylbenzoyl azide.

-

Thermal Rearrangement: The acyl azide is heated in an inert solvent, leading to a concerted migration of the aryl group and elimination of N₂ gas to yield p-isopropylphenyl isocyanate.[16][18]

A significant advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the retention of configuration at the migrating group.[16][18]

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[19][20] While often used to synthesize amines, the reaction can be stopped at the isocyanate stage under anhydrous conditions.

The process involves treating a primary amide (4-isopropylbenzamide) with bromine (or an equivalent like N-bromosuccinimide) and a strong base.[19][21] The key intermediate is an N-bromoamide, which, upon deprotonation, rearranges to the isocyanate as the bromide ion leaves.[19][22]

Caption: Comparison of Curtius and Hofmann rearrangement pathways.

Protocol: Synthesis of p-Isopropylphenyl Isocyanate via Curtius Rearrangement

Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

-

Step 1: Formation of 4-Isopropylbenzoyl Chloride.

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-isopropylbenzoic acid (1 eq.) in excess thionyl chloride (SOCl₂, ~5 eq.).

-

Add a catalytic amount of dimethylformamide (DMF, ~1-2 drops).

-

Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases and the solution becomes clear.

-

Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure (distillation). The crude 4-isopropylbenzoyl chloride is typically used directly in the next step.

-

-

Step 2: Formation of 4-Isopropylbenzoyl Azide.

-

Dissolve the crude acid chloride in an anhydrous, inert solvent such as acetone or toluene.

-

In a separate flask, dissolve sodium azide (NaN₃, ~1.5 eq.) in a minimal amount of water and add it dropwise to the cooled (0°C) solution of the acid chloride with vigorous stirring.

-

Causality: The two-phase system (or use of a phase-transfer catalyst) is often employed. The reaction is exothermic and produces a shock-sensitive acyl azide; maintaining a low temperature is critical for safety.

-

After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Extract the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

-

Step 3: Thermal Rearrangement to Isocyanate.

-

Carefully transfer the dried organic solution containing the acyl azide to a new flask.

-

CRITICAL: Do not isolate the acyl azide in pure form due to its explosive nature. The rearrangement should be performed in solution.

-

Heat the solution gently to reflux (the temperature depends on the solvent, e.g., toluene ~110°C).

-

The rearrangement is accompanied by the evolution of nitrogen gas. Continue heating until gas evolution stops (typically 1-2 hours).

-

The resulting solution contains p-isopropylphenyl isocyanate. The solvent can be removed under reduced pressure, and the product can be purified by vacuum distillation to yield a clear liquid.

-

Spectroscopic Characterization

Unambiguous identification and purity assessment of p-isopropylphenyl isocyanate rely on a combination of spectroscopic techniques. Each method provides unique structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is the most direct method for confirming the presence of the isocyanate functional group. The spectrum is dominated by an exceptionally strong and sharp absorption band resulting from the asymmetric stretching vibration of the –N=C=O cumulene system.[23]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2275 - 2250 | Strong, Sharp | –N=C=O Asymmetric Stretch (Diagnostic Peak) |

| ~2970 - 2870 | Medium | C(sp³)–H Stretch (Isopropyl group) |

| ~1605, ~1510 | Medium | C=C Aromatic Ring Stretch |

| ~1385 - 1370 | Medium | C–H Bend (Isopropyl gem-dimethyl) |

| ~830 | Strong | C–H Out-of-plane Bend (para-disubstituted ring) |

Causality: The high frequency and intensity of the N=C=O stretch are due to the strong bond dipoles and the stiff, triple-bond-like character of the cumulenic system, making it a highly reliable diagnostic tool.[24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen (¹H) and carbon (¹³C) environments within the molecule, confirming the connectivity and substitution pattern.[25]

¹H NMR Data (Typical, in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | Doublet | 2H | Aromatic protons ortho to Isopropyl group |

| ~7.05 | Doublet | 2H | Aromatic protons ortho to –NCO group |

| ~2.95 | Septet | 1H | Methine proton (–CH) of Isopropyl group |

| ~1.25 | Doublet | 6H | Methyl protons (–CH₃) of Isopropyl group |

¹³C NMR Data (Typical, in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Aromatic Carbon (C-ipso, attached to –CH(CH₃)₂) |

| ~130 | Aromatic Carbon (C-ipso, attached to –NCO) |

| ~127 | Aromatic CH |

| ~125 | Aromatic CH |

| ~124 | Isocyanate Carbon (–N=C=O) |

| ~34 | Methine Carbon (–CH) of Isopropyl group |

| ~24 | Methyl Carbons (–CH₃) of Isopropyl group |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through analysis of fragmentation patterns.

| m/z Value | Assignment |

| 161 | [M]⁺ Molecular Ion Peak (Corresponds to C₁₀H₁₁NO) |

| 146 | [M – CH₃]⁺ Loss of a methyl radical from the isopropyl group (Base Peak) |

| 118 | [M – C₃H₇]⁺ or [M - NCO]⁺ (Complex fragmentation) |

Causality: The most stable carbocation formed upon ionization is typically through the loss of a methyl radical from the isopropyl group, leading to a benzylic-type cation. This explains why the peak at m/z 146 is often the base peak (most intense).[1]

Chemical Reactivity and Mechanistic Pathways

The chemistry of p-isopropylphenyl isocyanate is dominated by the electrophilic nature of the central carbon atom in the isocyanate group. This carbon is highly susceptible to nucleophilic attack, making it a versatile reactant for forming a variety of stable chemical linkages.[8][26]

Reaction with Alcohols to Form Urethanes (Carbamates)

This is arguably the most significant reaction of isocyanates, forming the basis of the entire polyurethane industry.[27][28] The oxygen atom of an alcohol acts as a nucleophile, attacking the isocyanate carbon to form a urethane linkage. The reaction is often catalyzed by tertiary amines or organotin compounds.[26]

Caption: Reaction of p-isopropylphenyl isocyanate with an alcohol.

Reaction with Amines to Form Ureas

Primary and secondary amines react rapidly with isocyanates to form substituted ureas.[8] This reaction is generally much faster than the corresponding reaction with alcohols, a crucial consideration in competitive reaction systems.[29]

Caption: Reaction of p-isopropylphenyl isocyanate with an amine.

Reaction with Water

The reaction with water is of great practical importance, especially in the formation of polyurethane foams.[30] The isocyanate first reacts with water to form an unstable carbamic acid, which spontaneously decarboxylates to yield a primary amine (p-isopropylaniline) and carbon dioxide gas.[8][9] The CO₂ acts as a blowing agent to create the foam structure. The newly formed amine can then react with another molecule of isocyanate to form a urea linkage, contributing to the polymer backbone.

Applications in Research and Drug Development

The unique reactivity of p-isopropylphenyl isocyanate makes it a valuable building block in several scientific fields.

-

Polymer Science: As a monofunctional isocyanate, it is used as a chain terminator or a modifying agent in polyurethane synthesis to control molecular weight or introduce specific properties conferred by the isopropylphenyl group, such as increased hydrophobicity and altered thermal properties.[27][31]

-

Organic Synthesis: It serves as a versatile reagent for the synthesis of fine chemicals. The urea and carbamate derivatives are stable and find use as intermediates in the synthesis of agrochemicals and pharmaceuticals.

-

Drug Development: The urea moiety is a critical structural motif in many modern pharmaceuticals, particularly in the class of kinase inhibitors used in oncology (e.g., Sorafenib, Regorafenib). The N-H groups of the urea act as hydrogen bond donors, facilitating strong binding to protein targets. p-Isopropylphenyl isocyanate provides a direct route to introduce the p-isopropylphenyl-urea structure into lead compounds, allowing medicinal chemists to probe structure-activity relationships (SAR) related to this specific substituent. The Curtius rearrangement, in particular, is widely used in the synthesis of complex natural products and drugs.[14][15][18]

Safety, Handling, and Toxicology

Isocyanates are potent respiratory and skin sensitizers and must be handled with extreme care.[26][32]

-

Handling: All manipulations should be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat, is mandatory.

-

Storage: p-Isopropylphenyl isocyanate is moisture-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[5]

-

Toxicity: Inhalation can cause severe irritation to the respiratory tract and may lead to chemical bronchitis, asthma, and long-term sensitization. Skin contact can cause irritation and allergic reactions.[32] Always consult the Safety Data Sheet (SDS) before use.

References

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). National Institutes of Health. [Link]

-

Polyurethane. (n.d.). Wikipedia. [Link]

-

Isocyanate. (n.d.). Wikipedia. [Link]

-

The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. [Link]

-

The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (n.d.). ACS Publications. [Link]

-

Curtius rearrangement. (n.d.). Wikipedia. [Link]

-

Curtius Rearrangement. (n.d.). Allen Institute. [Link]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (n.d.). Royal Society of Chemistry. [Link]

-

Hofmann rearrangement. (n.d.). Wikipedia. [Link]

-

Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). (n.d.). ResearchGate. [Link]

-

Decoding isocyanates: A deep dive into isocyanates. (2023). Dongsen Chemicals. [Link]

-

Hofmann Rearrangement. (n.d.). Chemistry Steps. [Link]

-

Organic Chemistry/Isocyanate. (n.d.). Wikibooks. [Link]

-

How Do Isocyanates React with Polyols in Polyurethane Synthesis? (2025). LinkedIn. [Link]

-

How To Get Isocyanate? (n.d.). ACS Publications. [Link]

-

1.2.1 - Isocyanate Reactions. (n.d.). poliuretanos. [Link]

-

p-isopropylphenyl isocyanate. (n.d.). DYE-SYN. [Link]

-

Introduction to the Phosgenation Process for Amine--Basic Principles. (2024). Sabtech Machine. [Link]

-

Formation of PU from polyol and isocyanate. (n.d.). ResearchGate. [Link]

-

Polyurethane Formulation: the Chemistry of Isocyanate and Polyols. (2023). Dongsen Chemicals. [Link]

-

Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. (n.d.). Royal Society of Chemistry. [Link]

-

Reactions of CO2 with Amines. (n.d.). Repositório Aberto da Universidade do Porto. [Link]

-

Tech-Type: Amine Phosgenation to Isocyanate. (n.d.). MatWeb. [Link]

-

General approach to prepare polymers bearing pendant isocyanate groups. (2020). Nature. [Link]

-

Hofmann Rearrangement: Mechanism & Examples. (n.d.). NROChemistry. [Link]

-

p-Isopropylphenyl isocyanate. (n.d.). PubChem. [Link]

-

4-Isopropylphenyl isocyanate. (n.d.). Lanxess. [Link]

-

THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. (n.d.). Canadian Science Publishing. [Link]

-

Reaction of isocyanates with alcohols. (n.d.). ResearchGate. [Link]

-

o-Isopropylphenyl isocyanate. (n.d.). PubChem. [Link]

-

4-Isopropylphenyl isocyanate. (n.d.). Pharmagen. [Link]

-

4-isopropylphenyl isocyanate (C10H11NO). (n.d.). PubChemLite. [Link]

-

Phenyl isocyanate. (n.d.). PubChem. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube. [Link]

Sources

- 1. p-Isopropylphenyl isocyanate | C10H11NO | CID 94416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Isopropylphenyl isocyanate, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. p-isopropylphenyl isocyanate [cn.dycnchem.com]

- 4. 4-Isopropylphenyl isocyanate [lanxess.com]

- 5. Pharmagen - 4-Isopropylphenyl isocyanate [pharmagen.de]

- 6. 4-Isopropylphenyl isocyanate | 31027-31-3 [chemicalbook.com]

- 7. PubChemLite - 4-isopropylphenyl isocyanate (C10H11NO) [pubchemlite.lcsb.uni.lu]

- 8. Isocyanate - Wikipedia [en.wikipedia.org]

- 9. doxuchem.com [doxuchem.com]

- 10. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 13. Tech-Type: Amine Phosgenation to Isocyanate [portfolio-pplus.com]

- 14. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 17. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 20. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 25. youtube.com [youtube.com]

- 26. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 27. Polyurethane - Wikipedia [en.wikipedia.org]

- 28. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 29. researchgate.net [researchgate.net]

- 30. l-i.co.uk [l-i.co.uk]

- 31. doxuchem.com [doxuchem.com]

- 32. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Moisture Sensitivity of 4-Isopropylphenyl Isocyanate

Abstract

4-Isopropylphenyl isocyanate (IPPI) is a crucial intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. Its utility is derived from the high reactivity of the isocyanate functional group (-N=C=O). However, this same reactivity makes IPPI exceptionally sensitive to moisture. This guide provides a comprehensive technical overview of the mechanisms, consequences, and mitigation strategies associated with the moisture sensitivity of 4-Isopropylphenyl isocyanate. We will delve into the fundamental chemical reactions with water, the practical impact on research and manufacturing, and provide validated protocols for handling, storage, and quality control to ensure the integrity of experimental and production outcomes.

The Isocyanate Functional Group: A Double-Edged Sword

4-Isopropylphenyl isocyanate (CAS 31027-31-3) is a colorless to yellow liquid with the molecular formula C₁₀H₁₁NO [see: 4, 6]. The core of its reactivity lies in the electrophilic carbon atom of the isocyanate group. This potent electrophilicity allows it to react readily with a variety of nucleophiles, including alcohols, amines, and, most relevantly for this guide, water [see: 7]. This reactivity is the foundation for its use in synthesizing ureas, urethanes, and other valuable motifs in drug development. However, unintentional reaction with ambient or solvent-borne moisture is a primary failure mode in its application, leading to impurity formation and compromised synthesis.

Table 1: Physicochemical Properties of 4-Isopropylphenyl Isocyanate

| Property | Value | Reference |

| CAS Number | 31027-31-3 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [2][3] |

| Molecular Weight | 161.21 g/mol | [2] |

| Boiling Point | 85 °C @ 4 mmHg | [1][3] |

| Density | 1.01 g/mL at 25 °C | [1][3] |

| Appearance | Clear colorless to yellow/orange liquid | [3][4] |

| Key Hazard | Moisture Sensitive | [3][5] |

The Chemistry of Hydrolysis: Unwanted Side Reactions

The reaction of 4-Isopropylphenyl isocyanate with water is not a simple single-step process. It involves a cascade of reactions that ultimately lead to the formation of a symmetric diaryl urea, a common and often insoluble impurity. Understanding this pathway is critical for troubleshooting and prevention.

Step 1: Formation of Carbamic Acid

The initial reaction involves the nucleophilic attack of a water molecule on the electrophilic isocyanate carbon. This forms an unstable carbamic acid intermediate [see: 1, 23]. This reaction is the gateway to all subsequent degradation pathways. Computational studies on similar isocyanates show that this hydrolysis can occur via a concerted mechanism, and the energy barrier can be significantly lowered by the presence of additional water molecules acting as catalysts [see: 8, 21, 22].

Step 2: Decarboxylation to a Primary Amine

The carbamic acid intermediate is highly unstable and rapidly undergoes decarboxylation, releasing carbon dioxide (CO₂) and forming the corresponding primary amine, 4-isopropylaniline [see: 7, 23]. The evolution of CO₂ gas can be a sign of moisture contamination in a sealed reaction vessel, leading to pressure buildup.

Step 3: Rapid Formation of Diaryl Urea

The newly formed 4-isopropylaniline is a potent nucleophile. It will react almost instantaneously with another molecule of the parent 4-Isopropylphenyl isocyanate. The amine-isocyanate reaction is significantly faster than the water-isocyanate reaction [see: 11]. This final step produces a stable, and often poorly soluble, N,N'-bis(4-isopropylphenyl)urea [see: 7]. The formation of this urea consumes two equivalents of the starting isocyanate for every one molecule of water, severely impacting reaction stoichiometry and yield.

Caption: Reaction cascade of 4-Isopropylphenyl isocyanate with water.

Consequences of Moisture Contamination in R&D

The formation of N,N'-bis(4-isopropylphenyl)urea has several detrimental effects in a laboratory or manufacturing setting:

-

Stoichiometric Imbalance: As two molecules of IPPI are consumed per reaction with water, even small amounts of moisture can lead to a significant deficit of the isocyanate reagent, resulting in incomplete reactions and low yields of the desired product.

-

Product Contamination: The urea byproduct is a significant impurity that must be removed during workup and purification, adding complexity and cost to the process.

-

Physical Interference: Symmetrically substituted ureas are often crystalline and have low solubility in common organic solvents. Their precipitation during a reaction can create a heterogeneous slurry, interfering with stirring, heat transfer, and downstream processing like filtration.

-

Safety Hazards: The evolution of CO₂ gas can cause a dangerous pressure buildup in sealed reaction vessels [see: 7, 23].

Best Practices for Handling and Storage

Strict adherence to anhydrous techniques is non-negotiable when working with IPPI. The following protocols are essential for preserving the reagent's integrity.

Inert Atmosphere Operations

All manipulations of IPPI should be performed under a dry, inert atmosphere, such as nitrogen or argon.

-

Glovebox: For small-scale manipulations, a glovebox with low moisture and oxygen levels (<10 ppm) is ideal.

-

Schlenk Line: For larger-scale reactions, standard Schlenk line techniques, including cannula transfers and maintaining a positive pressure of inert gas, are mandatory.

Solvent and Reagent Preparation

-

Solvent Drying: All solvents must be rigorously dried before use. A common and effective method is passing the solvent through an activated alumina column (solvent purification system). Alternatively, distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons and chlorinated solvents) is effective. The use of molecular sieves (3Å or 4Å, activated by heating under vacuum) is also a viable option.

-

Reagent Drying: Ensure all other reagents in the reaction mixture are anhydrous. Solid reagents should be dried in a vacuum oven, and liquid reagents should be handled with the same care as the IPPI.

Storage

IPPI should be stored in a tightly sealed container, preferably with a Teflon-lined cap, under a blanket of nitrogen or argon [see: 4, 12]. The container should be placed in a cool, dry, and well-ventilated area, away from acids, bases, alcohols, and strong oxidizing agents [see: 12]. It is often beneficial to purchase the reagent in smaller-quantity bottles to minimize headspace and repeated exposure of the bulk material to the atmosphere after opening.

Caption: Recommended workflow for handling moisture-sensitive IPPI.

Analytical Methodologies for Quality Control

Regularly assessing the purity of IPPI and monitoring its consumption in a reaction is key to successful synthesis.

Protocol: FTIR Spectroscopy for -NCO Monitoring

Infrared (IR) spectroscopy is a powerful and rapid technique for detecting the presence of the isocyanate group and its degradation.

-

Principle: The N=C=O stretch of an isocyanate gives a strong, sharp, and characteristic absorption band around 2250-2275 cm⁻¹. The formation of the urea byproduct can be monitored by the appearance of a C=O (amide I) band around 1640-1680 cm⁻¹.

-

Methodology:

-

Obtain a background spectrum of the reaction solvent.

-

At t=0, carefully withdraw a small aliquot of the reaction mixture using a dry, nitrogen-purged syringe.

-

Immediately acquire an IR spectrum (e.g., using an ATR probe or by quickly preparing a thin film between salt plates).

-

Identify the strong isocyanate peak at ~2270 cm⁻¹.

-

Repeat the measurement at regular intervals. The disappearance of the isocyanate peak indicates consumption. The appearance or growth of peaks in the 1640-1680 cm⁻¹ and ~3300 cm⁻¹ (N-H stretch) regions may indicate urea formation.

-

Chromatographic and Titration Methods

-

Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These methods are suitable for quantifying the purity of the starting material and identifying the urea byproduct. A sample of the neat isocyanate can be derivatized with an anhydrous alcohol (e.g., methanol) to form a stable urethane, which is more amenable to chromatographic analysis than the reactive isocyanate itself.

-

Dibutylamine Back-Titration: This is a classic method for determining the isocyanate content (%NCO). A known excess of dibutylamine is reacted with the isocyanate sample. The unreacted dibutylamine is then back-titrated with a standardized solution of hydrochloric acid. This provides a highly accurate measure of the active isocyanate concentration.

Conclusion

The utility of 4-Isopropylphenyl isocyanate as a synthetic intermediate is directly tied to the rigorous exclusion of moisture from its storage and reaction environments. The formation of N,N'-bis(4-isopropylphenyl)urea is a rapid and irreversible process that consumes the reagent, complicates purification, and reduces yields. By understanding the underlying chemical mechanisms and implementing strict anhydrous handling protocols, researchers and drug development professionals can effectively mitigate these risks. The use of appropriate analytical controls, such as FTIR monitoring and titration, provides a self-validating system to ensure the quality of the reagent and the success of the synthetic endeavor.

References

-

Chemistry Stack Exchange. (2024). Basic Hydrolysis of Isocyanates. Retrieved from [Link]

-

Castro, A., et al. (n.d.). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Pharmagen. (n.d.). 4-Isopropylphenyl isocyanate. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-